molecular formula C8H8Cl2N2OS B12927737 2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one CAS No. 88037-19-8

2-[(3,3-Dichloroprop-2-en-1-yl)sulfanyl]-6-methylpyrimidin-4(1H)-one

Cat. No.: B12927737
CAS No.: 88037-19-8
M. Wt: 251.13 g/mol
InChI Key: RDYRMBPAILOFKP-UHFFFAOYSA-N
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Description

2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of a dichloroallyl group attached to a thioether linkage, which is further connected to a methylpyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dichloroallyl chloride and 6-methylpyrimidin-4(1H)-one.

    Thioether Formation: The 3,3-dichloroallyl chloride is reacted with a thiol compound under basic conditions to form the thioether linkage.

    Cyclization: The resulting intermediate undergoes cyclization to form the pyrimidinone core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.

    Substitution: The dichloroallyl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one: can be compared with other pyrimidinone derivatives that have similar structural features.

    Thioether-containing compounds: These compounds share the thioether linkage and may exhibit similar reactivity.

    Dichloroallyl derivatives: Compounds with the dichloroallyl group can be compared in terms of their chemical behavior and applications.

Uniqueness

The uniqueness of 2-((3,3-Dichloroallyl)thio)-6-methylpyrimidin-4(1H)-one lies in its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

88037-19-8

Molecular Formula

C8H8Cl2N2OS

Molecular Weight

251.13 g/mol

IUPAC Name

2-(3,3-dichloroprop-2-enylsulfanyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H8Cl2N2OS/c1-5-4-7(13)12-8(11-5)14-3-2-6(9)10/h2,4H,3H2,1H3,(H,11,12,13)

InChI Key

RDYRMBPAILOFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC=C(Cl)Cl

Origin of Product

United States

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